molecular formula C27H24ClF3N4O2S2 B3020067 4-[5-Benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine CAS No. 478042-34-1

4-[5-Benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine

Cat. No.: B3020067
CAS No.: 478042-34-1
M. Wt: 593.08
InChI Key: NBVRGPWIQSATDA-UHFFFAOYSA-N
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Description

4-[5-Benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine is a useful research compound. Its molecular formula is C27H24ClF3N4O2S2 and its molecular weight is 593.08. The purity is usually 95%.
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Mechanism of Action

The mechanism of action of triazole compounds is largely dependent on their structure and the specific biological target they interact with. Generally, triazoles are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Safety and Hazards

The safety and hazards associated with triazole compounds can also vary widely depending on their specific structure. Some triazole compounds are used as drugs and have been shown to be safe for use in humans, while others may have potential toxicity or environmental hazards .

Future Directions

Given the versatile biological activities of triazole compounds, there is significant interest in further developing and studying these compounds for potential therapeutic applications . Future research may focus on designing and synthesizing new triazole derivatives with improved efficacy and safety profiles .

Properties

IUPAC Name

4-[5-benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClF3N4O2S2/c28-22-9-11-24(12-10-22)39(36,37)34-15-13-20(14-16-34)25-32-33-26(38-18-19-5-2-1-3-6-19)35(25)23-8-4-7-21(17-23)27(29,30)31/h1-12,17,20H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVRGPWIQSATDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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